molecular formula C16H13NO2 B8803115 2,9-Diacetylcarbazole CAS No. 23592-73-6

2,9-Diacetylcarbazole

Cat. No. B8803115
Key on ui cas rn: 23592-73-6
M. Wt: 251.28 g/mol
InChI Key: WCTBGRZWLCKATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06706753B2

Procedure details

9-Acetyl-carbazole (41.85 g, 0.2 mol) was dissolved in 1 L methylene chloride and 28.5 mL acetylchloride (0.4 mol) and 120 g aluminum chloride (0.9 mol) were added and the solution refluxed for 1.5 h. The solution was cooled to −78° C. and 6N HCl was added slowly while stirring and allowed to warm to room temperature. Methylene chloride was added to dissolve the precipitate and the solution was extracted, and the organics dried over Na2SO4, decolorized with charcoal, filtered and concentrated. Recrystallization from benzene/hexane gave 27.9 g 2,9-diacetylcarbazole.
Quantity
41.85 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[CH3:2].[C:17](Cl)(=[O:19])[CH3:18].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[C:17]([C:7]1[CH:8]=[CH:9][C:10]2[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:4]([C:1](=[O:3])[CH3:2])[C:5]=2[CH:6]=1)(=[O:19])[CH3:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
41.85 g
Type
reactant
Smiles
C(C)(=O)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=2N(C3=CC=CC=C3C2C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.